

An In-Depth Technical Guide to the Physical and Chemical Properties of Pirnabine

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Compound of Interest

Compound Name: Pirnabine

Cat. No.: B027245

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This technical guide provides a comprehensive overview of the core physical and chemical properties of **Pirnabine**, a synthetic cannabinoid receptor ligand. Intended for researchers, scientists, and professionals in drug development, this document details the compound's structural and physicochemical characteristics, its mechanism of action through cannabinoid receptor signaling pathways, and generalized experimental methodologies for its synthesis and characterization.

Core Chemical and Physical Properties

Pirnabine, also known as SP-304, is a synthetic compound that has been investigated for its therapeutic potential, notably in the treatment of glaucoma and chronic idiopathic constipation. [1][2][3] Its activity is primarily mediated through its interaction with the cannabinoid receptors CB1 and CB2.[1]

Chemical Identifiers

Identifier	Value	Source
IUPAC Name	(3,6,6,9-Tetramethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) acetate	[2]
CAS Number	19825-63-9	[2]
Chemical Formula	C ₁₉ H ₂₄ O ₃	[2]
Molecular Weight	300.398 g·mol ⁻¹	[2]
SMILES	<chem>CC1=CC(OC(C)=O)=C2C(C=C3[C@H]2--INVALID-LINK--CCC3(C)C)=C1</chem>	[2]
InChI Key	AADNQNOXNWEYHS-UHFFFAOYSA-N	[2]

Physicochemical Properties

The following table summarizes key physicochemical properties of **Pirnabine**. It is important to note that many of these values are predicted through computational models due to the limited availability of experimentally determined data in public literature.

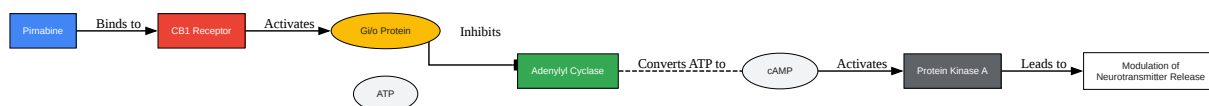
Property	Value	Source (Method)
Water Solubility	0.0191 mg/mL	[3] (ALOGPS)
logP	5.12	[3] (ALOGPS)
4.25	[3] (ChemAxon)	
logS	-4.2	[3] (ALOGPS)
pKa (Strongest Basic)	-4.9	[3] (ChemAxon)
Polar Surface Area	35.53 Å ²	[3] (ChemAxon)
Rotatable Bond Count	2	[3] (ChemAxon)
Hydrogen Bond Donors	0	[3] (ChemAxon)
Hydrogen Bond Acceptors	2	[3] (ChemAxon)
Physiological Charge	0	[3] (ChemAxon)

Mechanism of Action and Signaling Pathways

Pirabine functions as a cannabinoid receptor ligand, exhibiting selective binding affinity for both CB1 and CB2 receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades.

CB1 Receptor Signaling

The CB1 receptor is predominantly expressed in the central nervous system. Its activation by an agonist like **Pirabine** typically leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP). This can modulate neuronal excitability and neurotransmitter release.

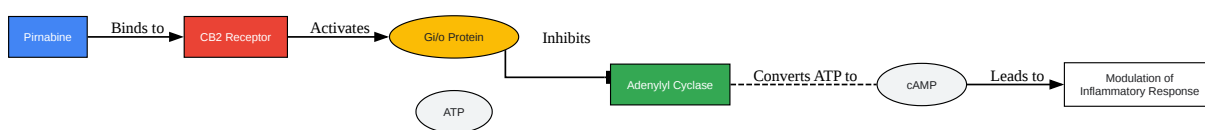


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CB1 Receptor Signaling Pathway

CB2 Receptor Signaling

CB2 receptors are primarily found on immune cells. Their activation is associated with anti-inflammatory effects. Similar to CB1 receptors, CB2 receptor activation can lead to the inhibition of adenylyl cyclase.

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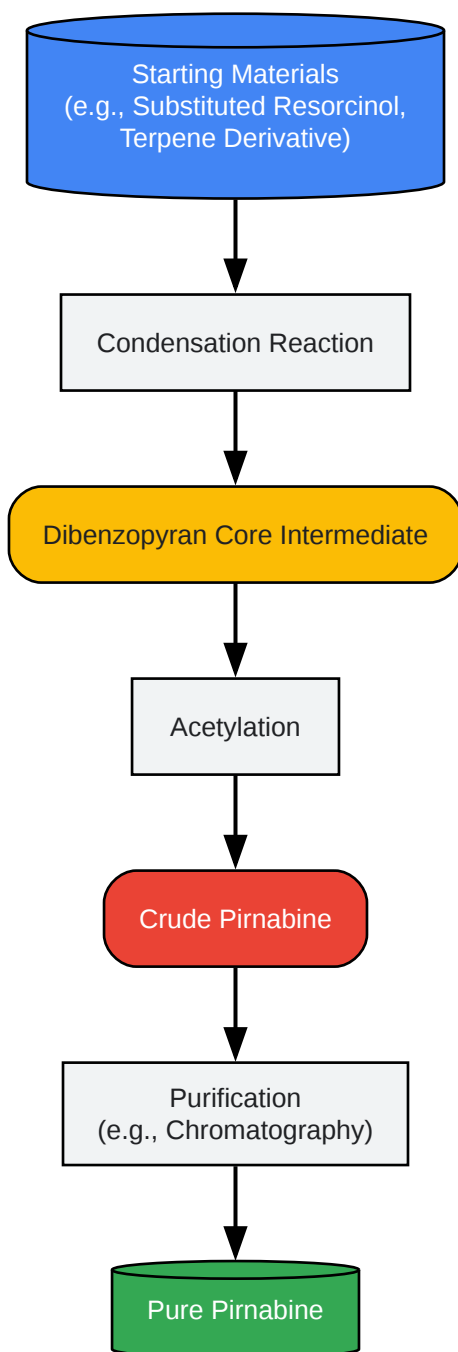
CB2 Receptor Signaling Pathway

Experimental Protocols

Detailed, publicly available experimental protocols specifically for the synthesis, purification, and characterization of **Pirnabine** are scarce. The following sections provide generalized methodologies based on the synthesis of structurally similar synthetic cannabinoids.

Generalized Synthesis Workflow

The synthesis of dibenzopyran-based cannabinoids often involves a multi-step process. A plausible synthetic route for **Pirnabine** could involve the condensation of a substituted resorcinol with a suitable terpene derivative, followed by acetylation.



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Generalized Synthesis Workflow for **Pirnabine**

Methodology:

- Condensation: A substituted resorcinol (e.g., 5-methylresorcinol) is reacted with a terpene derivative (e.g., p-mentha-2,8-dien-1-ol) in the presence of an acid catalyst (e.g., p-

toluenesulfonic acid) in an appropriate solvent (e.g., dichloromethane) under reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

- **Work-up:** Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude dibenzopyran intermediate.
- **Acetylation:** The crude intermediate is dissolved in a suitable solvent (e.g., pyridine) and treated with acetic anhydride. The reaction is stirred at room temperature until completion (monitored by TLC).
- **Isolation:** The reaction mixture is poured into ice water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine, then dried and concentrated to give the crude **Pirnabine**.

Purification Protocol

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and other impurities.

Methodology:

- **Column Chromatography:** The crude **Pirnabine** is subjected to column chromatography on silica gel.
- **Elution:** A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is used to separate the components.
- **Fraction Collection:** Fractions are collected and analyzed by TLC to identify those containing the pure product.
- **Solvent Evaporation:** The fractions containing pure **Pirnabine** are combined, and the solvent is removed under reduced pressure to yield the purified compound.

Characterization Methods

The identity and purity of the synthesized **Pir nabine** should be confirmed using various analytical techniques.

Technique	Purpose
Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C)	To elucidate the chemical structure and confirm the identity of the compound.
Mass Spectrometry (MS)	To determine the molecular weight and confirm the molecular formula.
High-Performance Liquid Chromatography (HPLC)	To assess the purity of the final product.
Fourier-Transform Infrared (FTIR) Spectroscopy	To identify the functional groups present in the molecule.

This guide provides a foundational understanding of the physical and chemical properties of **Pir nabine**. For further in-depth research and development, it is recommended to consult specialized chemical literature and perform experimental validation of the predicted properties.

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References

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